molecular formula C24H32N4O2 B2383647 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 941995-04-6

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2383647
CAS No.: 941995-04-6
M. Wt: 408.546
InChI Key: NHMIGTXTZORDAJ-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide, commonly known as DPA-714, is a potent and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is expressed in various tissues, including the brain, heart, and immune system. DPA-714 has been extensively studied for its potential as a diagnostic and therapeutic tool in various diseases, including neurodegenerative disorders, cancer, and inflammation.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies exploring microwave-assisted synthesis techniques, focusing on producing new derivatives with potential antioxidant, antitumor, and antimicrobial activities. These synthesis methods aim to enhance the efficiency and yield of pharmaceutical compounds by utilizing microwave irradiation, which can significantly speed up chemical reactions (El‐Borai et al., 2013).
  • Research has also delved into structural properties and analogies with other compounds, providing insights into the molecular geometry and electronic properties through dynamic NMR spectroscopy and X-ray crystallography. Such studies contribute to a deeper understanding of the compound's behavior and potential reactivity in various chemical environments (Karlsen et al., 2002).

Catalytic Applications

  • Investigations have shown its utility as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The research highlights the compound's role in facilitating nucleophilic substitution reactions, which are fundamental in organic synthesis, thereby offering an environmentally friendly and efficient catalyst option (Liu et al., 2014).

Nonlinear Optical Materials

  • A study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative, focused on its characterization for potential use as a non-linear optical material. The findings suggest promising applications in photonics and telecommunications, underscoring the compound's versatility and significance in advanced material science (Singh et al., 2014).

Anticancer and Antimicrobial Activities

  • The compound's derivatives have been explored for their antitumor and antimicrobial activities. Studies indicate potential efficacy against specific cancer cell lines and microbial strains, suggesting its relevance in the development of new therapeutic agents (El‐Borai et al., 2013).

Molecular Electronics and Photonics

  • Research into modifications of the compound and its derivatives aims to enhance terahertz-wave generation capabilities. These studies are pivotal for advancing molecular electronics and photonics, highlighting the compound's role in developing technologies for faster and more efficient electronic and optical devices (Akiyama et al., 2009).

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-27(2)21-12-10-20(11-13-21)22(28-16-6-7-17-28)18-26-24(30)23(29)25-15-14-19-8-4-3-5-9-19/h3-5,8-13,22H,6-7,14-18H2,1-2H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMIGTXTZORDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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